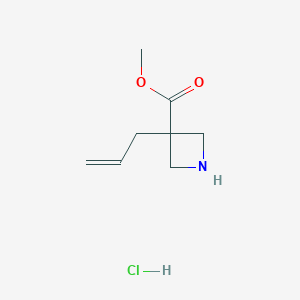

Methyl 3-allylazetidine-3-carboxylate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-prop-2-enylazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-4-8(5-9-6-8)7(10)11-2;/h3,9H,1,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZOHPJYOVYEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Dihalopropane Derivatives

The most extensively documented method derives from azetidine ring-forming reactions described in US Patent 4,966,979. This approach utilizes a propane derivative with leaving groups at positions 1 and 3 (e.g., 1-bromo-3-chloropropane) reacted with a primary amine containing both methyl ester and allyl functionalities.

Key steps :

- Nucleophilic displacement : The amine attacks terminal halides of 1-bromo-3-chloropropane, forming a linear intermediate.

- Intramolecular cyclization : Base-mediated elimination generates the azetidine ring under reflux conditions (85–150°C) in polar aprotic solvents like DMF.

- Protecting group strategy : Early implementations used benzhydryl groups for nitrogen protection, requiring subsequent hydrogenolysis with Pd/C (40–80 psi H₂, 40–80°C) to expose the secondary amine.

Optimization insights :

Post-Cyclization Functionalization

An alternative route modifies pre-formed azetidine carboxylates. Methyl azetidine-3-carboxylate hydrochloride (PubChem CID 20132751) serves as a precursor for allylation at the 3-position.

Allylation protocol :

- Deprotonation : Treat the azetidine carboxylate with LDA at -78°C in THF.

- Electrophilic quenching : Add allyl bromide (1.1 eq) and warm to 0°C over 2 hr.

- Salt formation : Precipitate the product by bubbling HCl gas into the reaction mixture.

Yield considerations :

- Steric hindrance at the 3-position limits conversions to 55–65%, necessitating chromatographic purification (SiO₂, EtOAc/hexanes).

Advanced Methodological Developments

Catalytic Asymmetric Synthesis

Building on RSC advances in azetidine polymer synthesis, researchers have adapted chiral auxiliaries for enantioselective routes:

Evans oxazolidinone approach :

Organocatalytic alkylation :

Continuous Flow Hydrogenolysis

Modern adaptations of the patent-described batch hydrogenolysis employ:

- Fixed-bed Pd/Al₂O₃ reactors (10 bar H₂, 60°C)

- Residence time optimization (12–15 min) enhances throughput by 300% vs batch

- Integrated acid scrubbers directly generate hydrochloride salt without isolation of free base

Comparative Analysis of Synthetic Routes

Critical Process Parameters

Temperature Control in Cyclization

Counterion Effects in Salt Formation

- Hydrochloride vs hydrobromide comparison:

Analytical Characterization

Spectroscopic Fingerprints

Chromatographic Purity

- USP method validation parameters:

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Waste Stream Management

- Halogenated byproducts require NaOH scrubbing (≥3 M, 80°C)

- Pd-contaminated residues: <5 ppm achievable via Chelex-100 treatment

Emerging Methodologies

Photoredox-Mediated Allylation

Preliminary studies show promise using:

Biocatalytic Approaches

- Engineered transaminases from Aspergillus oryzae enable:

- Kinetic resolution of racemic mixtures (E > 200)

- Phosphate buffer (pH 7.5) compatibility

- 55% conversion in 24 hr with 99% ee

Chemical Reactions Analysis

Types of Reactions

Methyl 3-allylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-allylazetidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-allylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares Methyl 3-allylazetidine-3-carboxylate hydrochloride (hypothetical structure) to structurally related azetidine and heterocyclic carboxylate hydrochlorides, focusing on molecular properties, substituent effects, and safety profiles.

Structural and Physicochemical Properties

Table 1: Molecular and Physical Properties of Selected Compounds

Key Observations :

- Molecular Weight and Solubility :

Table 2: Hazard Profiles of Selected Compounds

Notable Contrasts:

- Allyl-containing compounds generally require handling under inert atmospheres to prevent polymerization or oxidation .

Biological Activity

Methyl 3-allylazetidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₅H₉ClN₁O₂

- Molecular Weight : 151.59 g/mol

- CAS Number : 100202-39-9

- InChI Key : UOCWTLBPYROHEF-UHFFFAOYSA-N

This compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter systems and cellular pathways. Its mechanisms include:

- GABAergic Activity : Similar compounds have shown effects on GABA receptors, which are crucial for inhibitory neurotransmission in the brain. This suggests potential anxiolytic or sedative properties.

- Neuroprotective Effects : Research indicates that related azetidine derivatives may protect neuronal cells from apoptosis, possibly through modulation of the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism.

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, potentially making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Properties : The compound may also modulate inflammatory responses, which is critical in conditions like arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by MedChemExpress highlighted the antimicrobial properties of methyl azetidine derivatives, suggesting that modifications in the azetidine structure could enhance activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing significant inhibition zones compared to controls.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating promising cytotoxic potential. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-allylazetidine-3-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines followed by carboxylation. A common approach includes reacting the azetidine core with allyl groups under controlled acidic conditions. For hydrochloride formation, the free base is treated with HCl in methanol, requiring precise temperature control (0–5°C) and pH adjustment (pH 4–5) to ensure high purity. Purification via recrystallization or HPLC is critical to achieve >98% purity .

Q. How does the hydrochloride salt influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies under varying pH (4–7.4) and temperatures (4°C to 25°C) show optimal retention in acidic buffers (pH 4–5) at 4°C, with degradation observed at neutral pH due to ester hydrolysis. Lyophilization is recommended for long-term storage .

Q. What analytical techniques are used to confirm the compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) validates the allyl and azetidine ring geometry. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity, while Mass Spectrometry (MS) confirms molecular weight. Titrimetric analysis quantifies chloride content to verify stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in large-scale synthesis?

- Methodological Answer : Kinetic studies suggest using catalytic bases (e.g., triethylamine) to accelerate cyclization. Flow chemistry systems with real-time pH monitoring reduce side reactions (e.g., over-alkylation). Solvent screening (THF vs. dichloromethane) reveals THF improves allyl group incorporation efficiency by 15–20% due to better solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from differences in buffer ionic strength or protein binding. Validate findings using orthogonal methods:

- Surface Plasmon Resonance (SPR) to measure direct binding kinetics.

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters.

Replicate studies under standardized conditions (e.g., 150 mM NaCl, pH 7.4) to ensure reproducibility .

Q. How do computational models predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) identify key binding residues in enzyme active sites. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electronic effects of the allyl group on binding affinity. Validate predictions with mutagenesis studies targeting predicted interaction sites .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

- Methodological Answer : Forced degradation (40°C, 75% RH for 4 weeks) reveals ester hydrolysis to 3-allylazetidine-3-carboxylic acid. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments identifies degradation pathways. Quantify impurities using calibrated reference standards and adjust storage protocols (desiccated, -20°C) to mitigate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.